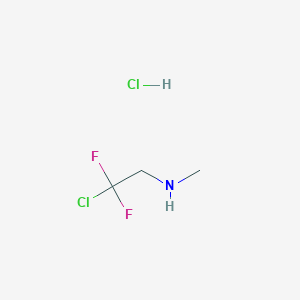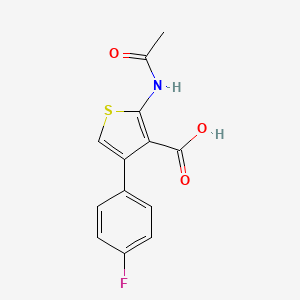
(2-chloro-2,2-difluoroethyl)(methyl)aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-chloro-2,2-difluoroethyl)(methyl)aminehydrochloride is a chemical compound with the molecular formula C3H6ClF2N·HCl. It is a hydrochloride salt of (2-chloro-2,2-difluoroethyl)(methyl)amine, which is used in various chemical reactions and research applications. This compound is known for its unique chemical properties and reactivity, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloro-2,2-difluoroethyl)(methyl)aminehydrochloride typically involves the reaction of 2-chloro-2,2-difluoroethanol with methylamine in the presence of hydrochloric acid. The reaction conditions usually include:
Temperature: Room temperature
Solvent: Anhydrous conditions are preferred to avoid hydrolysis
Catalyst: Hydrochloric acid acts as both a catalyst and a reactant
The reaction proceeds as follows:
2-chloro-2,2-difluoroethanol+methylamine+HCl→this compound
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous addition: of reactants to maintain optimal reaction conditions
Temperature control: to prevent side reactions
Purification: through crystallization or distillation to obtain the pure hydrochloride salt
Chemical Reactions Analysis
Types of Reactions
(2-chloro-2,2-difluoroethyl)(methyl)aminehydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles
Oxidation: The compound can be oxidized to form corresponding oxides
Reduction: Reduction reactions can yield different amine derivatives
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents
Major Products Formed
Nucleophilic substitution: Formation of substituted amines
Oxidation: Formation of oxides or hydroxyl derivatives
Reduction: Formation of reduced amine derivatives
Scientific Research Applications
(2-chloro-2,2-difluoroethyl)(methyl)aminehydrochloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and chemical reactions
Biology: In the study of enzyme interactions and metabolic pathways
Medicine: Potential use in drug development and pharmaceutical research
Industry: As an intermediate in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of (2-chloro-2,2-difluoroethyl)(methyl)aminehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific pathway and target. The presence of chlorine and fluorine atoms enhances its reactivity and binding affinity, making it effective in various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- (2-chloro-2,2-difluoroethyl)aminehydrochloride
- (2-chloro-2,2-difluoroethyl)(ethyl)aminehydrochloride
- (2-chloro-2,2-difluoroethyl)(propyl)aminehydrochloride
Uniqueness
(2-chloro-2,2-difluoroethyl)(methyl)aminehydrochloride is unique due to its specific combination of chlorine and fluorine atoms, which impart distinct chemical properties and reactivity. This makes it particularly valuable in research and industrial applications where precise chemical modifications are required.
Properties
IUPAC Name |
2-chloro-2,2-difluoro-N-methylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClF2N.ClH/c1-7-2-3(4,5)6;/h7H,2H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEFIAABULITSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(F)(F)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl2F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}thiophene-2-carboxamide](/img/structure/B2961047.png)

![N-(2-(4-(2-(4-isopropylphenoxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2961051.png)
![3-{4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-6-(2-methylphenyl)pyridazine](/img/structure/B2961057.png)
![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(thiolan-3-yl)-1,4-diazepane](/img/structure/B2961059.png)
![5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2961060.png)
![2-((6-benzyl-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2961061.png)


![5-((3-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2961064.png)


![2-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]benzamide](/img/structure/B2961068.png)

